2-Bromo-N-phenylbenzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Bromo-N-phenylbenzamide involves several steps. One method involves the reaction of two molecules of 2-bromo-N-phenylbenzamide, which primarily affords N-phenyl phenanthridinone . Another method involves the N-arylation of 2-amino-N-phenylbenzamide with phenyl boronic acid via a Chan–Evans–Lam (CEL) type reaction .Molecular Structure Analysis

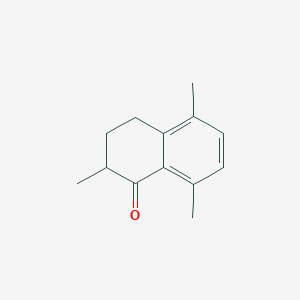

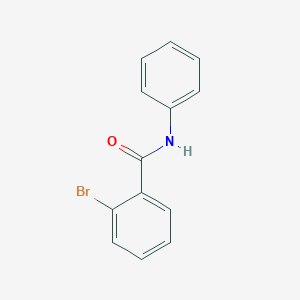

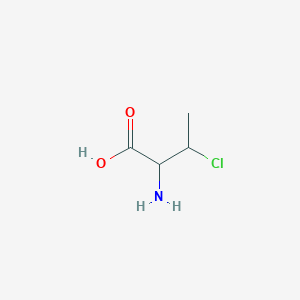

The molecular structure of 2-Bromo-N-phenylbenzamide consists of a benzamide group attached to a phenyl group with a bromine atom at the 2-position . The exact mass of the molecule is 274.99500 .Chemical Reactions Analysis

2-Bromo-N-phenylbenzamide is involved in complex reaction systems, such as Pd-catalyzed cross-couplings . These reactions form many products and provide insight into a plethora of side-products .Physical And Chemical Properties Analysis

2-Bromo-N-phenylbenzamide has a boiling point of 306.5ºC at 760mmHg and a flash point of 139.2ºC . The compound has a LogP value of 4.08540, indicating its lipophilicity .Relevant Papers Several papers have been published on 2-Bromo-N-phenylbenzamide. For instance, a paper titled “Deciphering Complexity in Pd–Catalyzed Cross-Couplings” discusses the use of 2-Bromo-N-phenylbenzamide in Pd-catalyzed reaction systems . Another paper discusses the N-arylation of 2-amino-N-phenylbenzamide with phenyl boronic acid .

Applications De Recherche Scientifique

Antifungal and Insecticidal Activities

Specific Scientific Field

This application falls under the field of Agricultural Chemistry .

Summary of the Application

2-Bromo-N-phenylbenzamide derivatives have been synthesized and tested for their antifungal and insecticidal properties .

Methods of Application or Experimental Procedures

The compounds were synthesized via four-step reactions . Their antifungal and insecticidal properties were then evaluated .

Results or Outcomes

Some of the synthesized compounds showed better in vitro bioactivities against Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea at 50 μg/mL than pyrimethanil . However, the synthesized compounds revealed lower insecticidal activities against Spodoptera frugiperda and Mythimna separata at 500 μg/mL than chlorantraniliprole .

Potential Anticancer Agents

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

New imidazole-based N-phenylbenzamide derivatives have been synthesized and tested as potential anticancer agents .

Methods of Application or Experimental Procedures

A one-pot three-component reaction was utilized to provide a series of N-phenylbenzamide derivatives in a short reaction time (2–4 h) with an 80–85% yield . The cytotoxic evaluation was then performed .

Results or Outcomes

Derivatives 4e and 4f exhibited good activity, with IC50 values between 7.5 and 11.1 μM against the tested cancer cell lines . Computational studies revealed that the active derivatives showed a higher affinity toward the target receptor protein than the control .

Catalysis

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

2-Amino-N-phenylbenzamide has been used in the N-arylation reaction with phenyl boronic acid .

Methods of Application or Experimental Procedures

A Cu@Phen@MGO catalyst was used for the N-arylation of 2-amino-N-phenylbenzamide . The reaction was performed in a base-free environment at room temperature .

Results or Outcomes

The Cu@Phen@MGO catalyst showed very good efficiency in the Chan–Evans–Lam coupling of arylboronic acid with 2-amino-N-phenylbenzamide .

Thermochemical Reactions

Specific Scientific Field

This application falls under the field of Physical Chemistry .

Summary of the Application

2-Bromo-N-phenylbenzamide has been used in thermochemical reactions .

Methods of Application or Experimental Procedures

The compound was used in reactions with iodine, bromine, and chlorine .

Results or Outcomes

The reactions resulted in the formation of HI, HBr, and HCl respectively .

Synthesis of Trifluoromethylpyrimidine Moiety

Summary of the Application

2-Bromo-N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety were synthesized .

Methods of Application or Experimental Procedures

The compounds were synthesized via four-step reactions . Their antifungal and insecticidal properties were evaluated .

Propriétés

IUPAC Name |

2-bromo-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHGABOCAHPYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145523 | |

| Record name | Benzamide, 2-bromo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-phenylbenzamide | |

CAS RN |

10282-57-2 | |

| Record name | Benzamide, 2-bromo-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010282572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-bromo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Benzo[b]fluorene](/img/structure/B78144.png)